5-(methoxymethyl)-1,2-oxazole-3-carbonitrile

Description

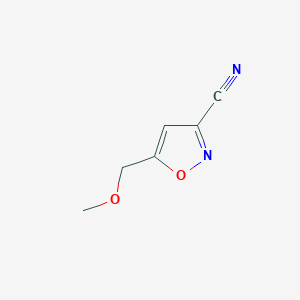

5-(Methoxymethyl)-1,2-oxazole-3-carbonitrile is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methoxymethyl group at position 5 and a nitrile group at position 3. This structure combines the electron-withdrawing nitrile group with an ether-based methoxymethyl substituent, influencing its electronic and steric properties.

Properties

IUPAC Name |

5-(methoxymethyl)-1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-9-4-6-2-5(3-7)8-10-6/h2H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDPPMZFYTWIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701260640 | |

| Record name | 3-Isoxazolecarbonitrile, 5-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463940-00-2 | |

| Record name | 3-Isoxazolecarbonitrile, 5-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1463940-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarbonitrile, 5-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(methoxymethyl)-1,2-oxazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

5-(Methoxymethyl)-1,2-oxazole-3-carbonitrile serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Substitution : The carbonitrile group can participate in nucleophilic reactions, enabling the introduction of different functional groups.

- Cyclization Reactions : It can act as a precursor for synthesizing other heterocyclic compounds.

Biology

The biological activities of this compound have been extensively studied, particularly its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains. For example, a study demonstrated that this compound showed strong activity against Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) of 8 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 8 | Very Strong |

| Compound A | 32 | Moderate |

| Compound B | 16 | Strong |

- Anticancer Potential : The compound has also been evaluated for its anticancer effects. In vitro studies revealed an IC50 value of approximately 50 µM against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent in oncology .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 50 | Apoptosis Induction |

| A549 | 70 | Cell Proliferation Inhibition |

Medicine

In medicinal chemistry, this compound is being investigated as a scaffold for drug development. Its ability to inhibit specific enzymes or receptors makes it a candidate for treating diseases related to enzyme dysfunctions. The compound's enhanced solubility and bioavailability further support its potential therapeutic applications .

Industry

The compound finds applications in the production of various chemicals and materials, including pharmaceuticals and agrochemicals. Its unique chemical properties enable its use in developing advanced materials such as polymers and coatings .

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Electronic and Reactivity Comparisons

- Methoxymethyl vs. This contrasts with the electron-withdrawing bromomethyl group in 61c, which enhances reactivity in cross-coupling or substitution reactions .

- Nitrile Group : The nitrile at position 3 is a common feature, enabling participation in cycloaddition reactions or serving as a hydrogen-bond acceptor in target binding .

Pharmacological Relevance

- GLUT1 Inhibition : Compound 61b (containing a trifluoromethylpyrazole-oxazole hybrid) shows selective GLUT1 inhibition (IC₅₀ = 300 nM), suggesting that substituent bulk and electronegativity critically influence bioactivity .

- Solubility and Bioavailability : The methoxymethyl group may improve solubility compared to hydrophobic methyl or reactive bromomethyl analogs, making it advantageous for drug candidates .

Biological Activity

5-(Methoxymethyl)-1,2-oxazole-3-carbonitrile is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

The compound features an oxazole ring, a methoxymethyl group, and a carbonitrile functional group. Its unique structure enhances solubility and bioavailability, making it a promising candidate for pharmacological studies. The presence of these functional groups allows for interactions with various biological targets, particularly enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Studies suggest that it may modulate enzyme activity through mechanisms such as competitive inhibition or allosteric modulation. These interactions are crucial for understanding its therapeutic potential in treating diseases related to enzyme dysfunctions.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. For instance, studies have evaluated its effectiveness compared to standard antibiotics. Below is a summary of its Minimum Inhibitory Concentration (MIC) against selected pathogens:

| Pathogen | MIC (µg/ml) |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus niger | 1.6 |

| Escherichia coli | 15.6 |

| Staphylococcus aureus | 7.8 |

These results indicate that this compound possesses significant antimicrobial activity, comparable to known antibiotics .

The mechanism of action of this compound involves binding to specific enzymes or receptors, leading to either inhibition or activation of their catalytic activity. This interaction can result in changes in gene expression and alterations in cellular signaling pathways. For example, it has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives for their biological activities:

- Antibacterial Evaluation : A study synthesized various oxazole derivatives and assessed their antibacterial potential against strains such as S. aureus and E. coli. The results indicated that certain derivatives exhibited higher antibacterial activity than traditional antibiotics like ampicillin .

- Antifungal Activity : Research demonstrated that the compound effectively inhibited the growth of fungal pathogens like Candida species at low concentrations, suggesting its potential use in antifungal therapies .

- Cytotoxicity Studies : In vitro studies on cancer cell lines showed that this compound could induce apoptosis in certain cancer cells while exhibiting minimal toxicity to normal cells.

Q & A

Q. What are the recommended synthetic routes for 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of 5-methyl-1,2-oxazole-3-carbonitrile using N-bromosuccinimide (NBS) and benzoyl peroxide in tetrachloromethane, followed by substitution with methoxymethyl groups . Key optimization parameters include:

- Catalyst loading : Adjust NBS stoichiometry (e.g., 1.5–2.0 equivalents) to minimize side reactions.

- Temperature : Maintain reflux conditions (~80°C) for efficient bromination.

- Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane) to isolate intermediates.

For methoxymethylation, nucleophilic substitution with sodium methoxide or methoxymethyl chloride under anhydrous conditions is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- 1H/13C NMR : The nitrile group (C≡N) appears as a singlet at ~δ 110–120 ppm in 13C NMR. The methoxymethyl (-OCH2O-) group shows a triplet at δ ~3.5–4.0 ppm (1H NMR) and δ ~60–70 ppm (13C NMR) .

- IR Spectroscopy : Look for ν(C≡N) at ~2220 cm⁻¹ and ν(C-O-C) at ~1100 cm⁻¹ .

- LC-MS : A molecular ion peak [M-H]⁻ at m/z ~150–160 (exact mass depends on substituents) confirms the molecular formula .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism (e.g., oxazole ring proton shifts) or impurities (e.g., unreacted intermediates). To resolve these:

- Perform X-ray crystallography (using SHELX programs ) to confirm the solid-state structure.

- Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .

- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. What strategies are effective for functionalizing the oxazole ring in this compound to enhance biological activity?

- Methodological Answer :

- [3+2] Cycloaddition : React the nitrile group with sodium azide to form tetrazole derivatives, improving hydrogen-bonding potential .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the oxazole C4 position (requires Pd catalysts) .

- Electrophilic Substitution : Nitration or halogenation at the oxazole C5 position to modulate electronic properties .

Q. How can computational methods aid in predicting the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry to predict regioselectivity in reactions (e.g., nitrile vs. oxazole ring reactivity) .

- Molecular Dynamics Simulations : Assess solubility in solvents (e.g., DMSO, acetonitrile) by analyzing solvation free energy.

- Docking Studies : If targeting biological receptors (e.g., enzymes), model interactions using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.